molecular formula C12H12Cl2O B12085527 Benzene, 1-(3-chloro-2-propenyloxy)-2-(3-chloro-2-propenyl)-

Benzene, 1-(3-chloro-2-propenyloxy)-2-(3-chloro-2-propenyl)-

Cat. No.: B12085527
M. Wt: 243.13 g/mol
InChI Key: KIWTZDFZMHCFLK-BQYBEJQRSA-N
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Description

Benzene, 1-(3-chloro-2-propen-1-yl)-2-[(3-chloro-2-propen-1-yl)oxy]- is an organic compound that features a benzene ring substituted with two 3-chloro-2-propen-1-yl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1-(3-chloro-2-propen-1-yl)-2-[(3-chloro-2-propen-1-yl)oxy]- typically involves the reaction of benzene with 3-chloro-2-propen-1-yl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete substitution of the hydrogen atoms on the benzene ring with the 3-chloro-2-propen-1-yl groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1-(3-chloro-2-propen-1-yl)-2-[(3-chloro-2-propen-1-yl)oxy]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alkane derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chloro groups, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydroxide or other nucleophiles in an appropriate solvent.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alkane derivatives.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

Benzene, 1-(3-chloro-2-propen-1-yl)-2-[(3-chloro-2-propen-1-yl)oxy]- has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzene, 1-(3-chloro-2-propen-1-yl)-2-[(3-chloro-2-propen-1-yl)oxy]- involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. These interactions can affect various cellular pathways and processes, contributing to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzene, 1-(2-chloroethyl)-2-[(2-chloroethyl)oxy]-: Similar structure but with 2-chloroethyl groups instead of 3-chloro-2-propen-1-yl groups.

    Benzene, 1-(3-bromo-2-propen-1-yl)-2-[(3-bromo-2-propen-1-yl)oxy]-: Similar structure but with bromo groups instead of chloro groups.

Uniqueness

Benzene, 1-(3-chloro-2-propen-1-yl)-2-[(3-chloro-2-propen-1-yl)oxy]- is unique due to the presence of the 3-chloro-2-propen-1-yl groups, which impart distinct chemical and physical properties. These groups influence the compound’s reactivity, making it suitable for specific applications in synthesis and research.

Properties

Molecular Formula

C12H12Cl2O

Molecular Weight

243.13 g/mol

IUPAC Name

1-[(E)-3-chloroprop-2-enoxy]-2-[(E)-3-chloroprop-2-enyl]benzene

InChI

InChI=1S/C12H12Cl2O/c13-8-3-6-11-5-1-2-7-12(11)15-10-4-9-14/h1-5,7-9H,6,10H2/b8-3+,9-4+

InChI Key

KIWTZDFZMHCFLK-BQYBEJQRSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C/C=C/Cl)OC/C=C/Cl

Canonical SMILES

C1=CC=C(C(=C1)CC=CCl)OCC=CCl

Origin of Product

United States

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